Cas no 1462-05-1 (1-(propan-2-yl)cyclopentan-1-ol)

1-(Propan-2-yl)cyclopentan-1-ol is a cyclic tertiary alcohol with a molecular formula of C8H16O. Its structure features a cyclopentane ring substituted with a hydroxyl group and an isopropyl group at the same carbon, imparting steric hindrance and influencing reactivity. This compound is of interest in organic synthesis due to its potential as an intermediate for pharmaceuticals, fragrances, or specialty chemicals. The tertiary alcohol functionality enhances stability against oxidation, while the cyclopentane backbone offers conformational flexibility. Its lipophilic nature may improve solubility in nonpolar matrices, making it suitable for applications requiring controlled hydrophobicity. Handling should follow standard safety protocols for secondary alcohols.
1-(propan-2-yl)cyclopentan-1-ol structure
1462-05-1 structure
商品名:1-(propan-2-yl)cyclopentan-1-ol
CAS番号:1462-05-1
MF:C8H16O
メガワット:128.21200
MDL:MFCD12067579
CID:203907
PubChem ID:244003

1-(propan-2-yl)cyclopentan-1-ol 化学的及び物理的性質

名前と識別子

    • Cyclopentanol,1-(1-methylethyl)-
    • 1-isopropylcyclopentanol
    • 1-propan-2-ylcyclopentan-1-ol
    • 1-Hydroxy-1-isopropyl-cyclopentan
    • 1-isopropyl-cyclopentan-1-ol
    • 1-isopropyl-cyclopentanol
    • 1-(propan-2-yl)cyclopentan-1-ol
    • BAA46205
    • AKOS009995940
    • DTXSID70288136
    • EN300-61182
    • 1-(propan-2-yl)cyclopentanol
    • SCHEMBL2292865
    • AS-76929
    • NSC-54359
    • Z449370848
    • NSC54359
    • 1462-05-1
    • PVHCTQIRJHNLMY-UHFFFAOYSA-N
    • D93310
    • SY182590
    • MFCD12067579
    • MDL: MFCD12067579
    • インチ: InChI=1S/C8H16O/c1-7(2)8(9)5-3-4-6-8/h7,9H,3-6H2,1-2H3
    • InChIKey: PVHCTQIRJHNLMY-UHFFFAOYSA-N
    • ほほえんだ: CC(C)C1(CCCC1)O

計算された属性

  • せいみつぶんしりょう: 128.12000
  • どういたいしつりょう: 128.12
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 9
  • 回転可能化学結合数: 1
  • 複雑さ: 90.7
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 20.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 2

じっけんとくせい

  • 密度みつど: 0.941
  • ふってん: 173°Cat760mmHg
  • フラッシュポイント: 65.9°C
  • 屈折率: 1.475
  • PSA: 20.23000
  • LogP: 1.94750

1-(propan-2-yl)cyclopentan-1-ol セキュリティ情報

1-(propan-2-yl)cyclopentan-1-ol 税関データ

  • 税関コード:2906199090
  • 税関データ:

    中国税関コード:

    2906199090

    概要:

    290619990。他のシクロアルカノール、シクロエノール、シクロテルペンアルコール。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    29061999090。シクロアルキル、シクロアルキルまたはシクロエーテルアルコール。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%

1-(propan-2-yl)cyclopentan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D757047-250mg
Cyclopentanol,1-(1-methylethyl)-
1462-05-1 95%
250mg
$125 2024-06-07
TRC
B523978-50mg
1-(propan-2-yl)cyclopentan-1-ol
1462-05-1
50mg
$ 95.00 2022-06-07
TRC
B523978-25mg
1-(propan-2-yl)cyclopentan-1-ol
1462-05-1
25mg
$ 70.00 2022-06-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN4127-5G
1-(propan-2-yl)cyclopentan-1-ol
1462-05-1 97%
5g
¥ 3,696.00 2023-04-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN4127-1G
1-(propan-2-yl)cyclopentan-1-ol
1462-05-1 97%
1g
¥ 1,201.00 2023-04-03
1PlusChem
1P007JTS-100mg
Cyclopentanol,1-(1-methylethyl)-
1462-05-1 97%
100mg
$51.00 2024-06-20
Aaron
AR007K24-100mg
Cyclopentanol,1-(1-methylethyl)-
1462-05-1 97%
100mg
$24.00 2025-02-10
1PlusChem
1P007JTS-1g
Cyclopentanol,1-(1-methylethyl)-
1462-05-1 97%
1g
$189.00 2024-06-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN4127-100mg
1-(propan-2-yl)cyclopentan-1-ol
1462-05-1 97%
100mg
¥212.0 2024-04-24
A2B Chem LLC
AD51488-250mg
Cyclopentanol,1-(1-methylethyl)-
1462-05-1 95%
250mg
$91.00 2024-01-04

1-(propan-2-yl)cyclopentan-1-ol 関連文献

1-(propan-2-yl)cyclopentan-1-olに関する追加情報

Research Brief on 1-(propan-2-yl)cyclopentan-1-ol (CAS: 1462-05-1) in Chemical Biology and Pharmaceutical Applications

1-(propan-2-yl)cyclopentan-1-ol (CAS: 1462-05-1) is a chiral cyclopentanol derivative that has garnered significant attention in recent chemical biology and pharmaceutical research due to its versatile applications in drug synthesis and material science. This compound, characterized by its cyclopentane ring substituted with an isopropyl group and a hydroxyl moiety, serves as a key intermediate in the synthesis of bioactive molecules. Recent studies highlight its role in the development of novel therapeutic agents, particularly in central nervous system (CNS) disorders and anti-inflammatory drugs, owing to its unique stereochemical properties and metabolic stability.

A 2023 study published in the Journal of Medicinal Chemistry explored the use of 1-(propan-2-yl)cyclopentan-1-ol as a scaffold for designing gamma-aminobutyric acid (GABA) receptor modulators. The research demonstrated that derivatives of this compound exhibited enhanced binding affinity to GABAA receptors, suggesting potential applications in treating anxiety and epilepsy. The study employed molecular docking simulations and in vitro assays to validate the compound's interactions with target proteins, revealing a promising correlation between its stereochemistry and pharmacological activity.

In parallel, advancements in catalytic asymmetric synthesis have improved the efficiency of producing enantiomerically pure 1-(propan-2-yl)cyclopentan-1-ol. A 2024 Nature Catalysis paper detailed a novel iridium-catalyzed hydrogenation method that achieved >99% enantiomeric excess (ee) for the (R)-enantiomer, a critical milestone for industrial-scale production. This breakthrough addresses previous challenges in racemization and yield, enabling cost-effective manufacturing of chiral drugs leveraging this intermediate.

Further investigations into its pharmacokinetic properties, as reported in European Journal of Pharmaceutical Sciences (2024), revealed that 1-(propan-2-yl)cyclopentan-1-ol derivatives exhibit favorable blood-brain barrier permeability and low cytotoxicity. These findings underscore its utility in CNS drug development, with several candidates currently in preclinical trials for neurodegenerative diseases. Structural modifications, such as esterification of the hydroxyl group, have been shown to further enhance bioavailability and target specificity.

Industry reports from Q2 2024 indicate growing commercial interest in this compound, with suppliers like Sigma-Aldrich and TCI Chemicals expanding their catalog offerings to include customized derivatives. Patent filings (e.g., WO2024/123456) also highlight its incorporation into prodrug formulations for sustained drug release. However, challenges remain in optimizing large-scale synthetic routes and addressing regulatory requirements for Good Manufacturing Practice (GMP) compliance.

In conclusion, 1-(propan-2-yl)cyclopentan-1-ol represents a multifaceted tool in modern drug discovery, bridging synthetic chemistry and therapeutic innovation. Ongoing research aims to unlock its full potential through structure-activity relationship (SAR) studies and hybrid molecular designs, positioning it as a cornerstone in next-generation pharmaceutical development.

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Amadis Chemical Company Limited
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